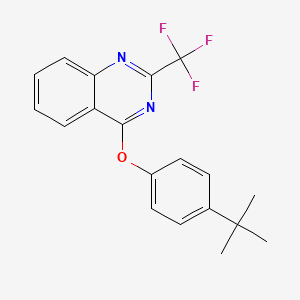
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure made of two fused six-membered rings, a benzene ring and a pyrimidine ring. In this case, the quinazoline core is substituted at the 4-position with a 4-tert-butylphenoxy group and at the 2-position with a trifluoromethyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the quinazoline core, followed by the introduction of the 4-tert-butylphenoxy and trifluoromethyl groups. The trifluoromethylation of carbon-centered radical intermediates is a common method used in pharmaceuticals, agrochemicals, and materials .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinazoline core, with the 4-tert-butylphenoxy and trifluoromethyl groups attached at the 4 and 2 positions, respectively. The tert-butylphenoxy group would likely contribute to the lipophilicity of the molecule, while the trifluoromethyl group could enhance the molecule’s metabolic stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The trifluoromethyl group is known to undergo various reactions, including radical trifluoromethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could in turn affect its solubility and permeability .Aplicaciones Científicas De Investigación
Non-Linear Optical Materials
The compound has been studied for its potential in non-linear optical materials due to its ability to exhibit strong non-linear behavior. This makes it suitable for applications in optical limiters, photodynamic therapy, and the development of new photonic devices .
Organic Light-Emitting Diodes (OLEDs)
In the field of electronics, particularly in the development of OLEDs, the tert-butyl and trifluoromethyl groups contribute to the thermal and oxidative stability of the material. This enhances the performance and lifespan of OLEDs used in displays and lighting .
Pharmaceutical Industry
The trifluoromethyl group is significant in pharmaceuticals, where it can influence the biological activity and metabolic stability of therapeutic agents. Compounds with this group are often explored for their potential as drug candidates .
Agrochemicals
Similar to pharmaceuticals, the trifluoromethyl group in agrochemicals can improve the properties of pesticides and herbicides, such as their potency, selectivity, and environmental stability .
Thermal Polymerization Inhibitors
This compound has been tested as a thermal polymerization inhibitor, which is crucial in preventing undesired polymerization reactions during industrial processes, such as in petrochemical plants .
Material Science
In material science, the compound’s structural features are leveraged to create materials with specific properties, such as increased strength, resistance to heat, or chemical reactivity, which are essential in various industrial applications .
Analytical Chemistry
The compound’s unique structure allows it to be used in analytical chemistry for the identification and quantification of various substances, serving as a standard or a reagent in complex chemical analyses .
Biochemistry Research
In biochemistry, the compound can be used to study enzyme interactions, receptor binding, and other biochemical pathways, contributing to our understanding of biological systems and the development of new biotechnologies .
Mecanismo De Acción
Target of Action
The primary targets of 4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play a crucial role in the regulation of dopamine, making them promising targets for the treatment of Parkinson’s disease (PD) .
Mode of Action
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline acts as an antagonist at the H3R and an inhibitor of MAO B . This dual action could have positive effects on dopamine regulation . The compound shows good affinities with Ki values below 400 nM for hH3R and potent inhibitory activity for hMAO B with IC50 values below 50 nM .
Biochemical Pathways
The compound’s action on H3R and MAO B affects the dopamine regulation pathway . By inhibiting MAO B, the compound prevents the breakdown of dopamine, thereby increasing its availability. Simultaneously, by antagonizing H3R, it can enhance the release of dopamine .
Result of Action
The compound’s dual action on H3R and MAO B leads to increased dopamine availability, which could potentially alleviate the symptoms of PD . No neuroprotective effect was observed for the compound in hydrogen peroxide-treated neuroblastoma sh-sy5y cells .
Propiedades
IUPAC Name |
4-(4-tert-butylphenoxy)-2-(trifluoromethyl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O/c1-18(2,3)12-8-10-13(11-9-12)25-16-14-6-4-5-7-15(14)23-17(24-16)19(20,21)22/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFLERUWJKLARE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Tert-butylphenoxy)-2-(trifluoromethyl)quinazoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

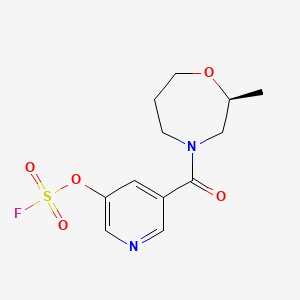
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B2894589.png)
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2894590.png)
![2-(Pyridin-4-yl)benzo[d]oxazol-6-amine](/img/structure/B2894593.png)

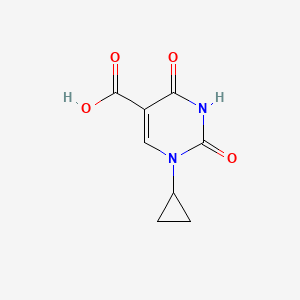
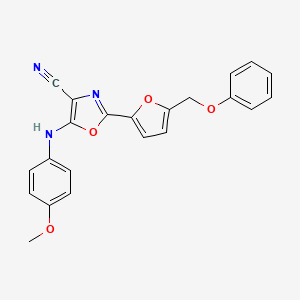
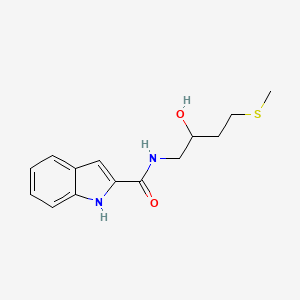
![2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2894599.png)
![1-(3,4-dimethylphenyl)-8-fluoro-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2894600.png)

![[4-[(Z)-2-Cyano-3-(2-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2894604.png)

![1-{[2-(Morpholin-4-yl)ethyl]amino}-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894607.png)